1,1,3,3-Tetramethylguanidine;hydrochloride

描述

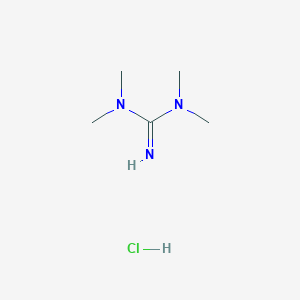

1,1,3,3-Tetramethylguanidine;hydrochloride is an organic compound with the molecular formula C5H14ClN3. It is a derivative of 1,1,3,3-Tetramethylguanidine, a strong base commonly used in organic synthesis. The hydrochloride form is often used to enhance the solubility and stability of the compound in various applications.

准备方法

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethylguanidine;hydrochloride can be synthesized through several methods. One common method involves the reaction of tetramethylthiourea with methyl iodide, followed by amination. Another method starts from cyanogen iodide, which reacts with dimethylamine to form the desired product .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting chlorocyanogen with dimethylamine at low temperatures, followed by heating to condense the product. This method is efficient and yields a high-purity product .

化学反应分析

Types of Reactions: 1,1,3,3-Tetramethylguanidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles and other derivatives.

Reduction: It can be reduced under specific conditions to yield different amines.

Substitution: It participates in nucleophilic substitution reactions, often replacing halides or other leaving groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various nitriles, amines, and substituted guanidines, depending on the specific reaction conditions and reagents used .

科学研究应用

Applications in Organic Synthesis

-

Base Catalyst in Reactions :

- Alkylation Reactions : It serves as a strong base for alkylation processes, often substituting more expensive bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) .

- Benzoylation of Alcohols : The compound acts as an efficient catalyst for the benzoylation of alcohols, enhancing reaction rates and yields .

- Polymer Production :

Pharmaceutical Applications

- Synthesis of Steroids :

- Preparation of Alkyl Nitriles :

Toxicological Studies and Safety Considerations

Research has indicated that while 1,1,3,3-tetramethylguanidine hydrochloride is useful in many applications, it also poses certain toxicity risks. Inhalation studies have shown that exposure to aerosols can lead to pulmonary effects in laboratory animals . Safety data sheets highlight its classification as an acute toxicity hazard and recommend appropriate handling measures to mitigate risks associated with skin contact and inhalation .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Alkylation | Cost-effective alternative to DBU/DBN |

| Polymer Production | Polyurethane Foam Catalyst | Enhances polymerization efficiency |

| Pharmaceutical Industry | Steroid Synthesis | Facilitates complex organic reactions |

| Chemical Transformations | Benzoylation of Alcohols | Improves reaction rates |

| Rubber Manufacturing | Accelerator for Polysulfured Rubber | Enhances material properties |

Case Studies

- Polyurethane Foam Production : A study demonstrated that using 1,1,3,3-tetramethylguanidine hydrochloride significantly increased the reaction rate in producing flexible polyurethane foams compared to traditional catalysts. The resulting foams exhibited superior mechanical properties.

- Synthesis of Alkyl Nitriles : In a comparative analysis of various bases for alkylation reactions involving alkyl halides, 1,1,3,3-tetramethylguanidine hydrochloride provided higher yields and shorter reaction times than other bases tested.

作用机制

The mechanism of action of 1,1,3,3-Tetramethylguanidine;hydrochloride primarily involves its role as a strong base. It facilitates deprotonation reactions, enabling the formation of reactive intermediates that participate in various chemical transformations. Its high basicity and non-nucleophilic nature make it an ideal catalyst for many organic reactions .

相似化合物的比较

- Dimethylurea

- Noxytiolin

- Metformin

- Buformin

- Allantoic acid

- Carmustine

Uniqueness: 1,1,3,3-Tetramethylguanidine;hydrochloride stands out due to its high basicity and non-nucleophilic properties, which make it highly effective in catalyzing a wide range of organic reactions. Its ability to enhance the solubility and stability of the parent compound further adds to its versatility in various applications .

生物活性

1,1,3,3-Tetramethylguanidine hydrochloride (TMG·HCl) is a guanidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as a nonaqueous solvent and as a precursor in the synthesis of various biologically active molecules. This article explores the biological activity of TMG·HCl, focusing on its pharmacological properties, toxicity profiles, and applications in drug development.

- Molecular Formula : CHClN

- Molecular Weight : 161.64 g/mol

- CAS Number : 593-81-7

TMG·HCl is characterized by a quaternary ammonium structure which contributes to its solubility and reactivity in biochemical applications. It is often utilized in organic synthesis and as a catalyst in various chemical reactions.

1. Pharmacological Effects

TMG·HCl exhibits several pharmacological effects, particularly in the context of cancer research and inflammation:

- Anticancer Activity : In studies involving Smac mimetics, TMG·HCl has been used to enhance the bioactivity of compounds targeting apoptotic pathways in cancer cells. For instance, the analogue M11 demonstrated significant tumor growth delay in metastatic breast cancer models when administered subcutaneously at escalating doses (up to 15 mg/kg), showing a delay of approximately 11 days . The compound's ability to promote apoptosis through caspase activation was also noted.

- Anti-inflammatory Properties : TMG·HCl has been implicated in modulating inflammatory responses. Inhalation studies revealed that exposure to guanidine derivatives resulted in increased levels of inflammatory cytokines (such as IL-6 and TNF-α) in bronchoalveolar lavage fluid (BALF), indicating a concentration-dependent pulmonary inflammatory response .

2. Toxicity Profiles

The safety profile of TMG·HCl has been evaluated through various toxicity assays:

- Acute Toxicity : An acute inhalation study conducted on Sprague-Dawley rats indicated that high concentrations of TMG derivatives led to significant pulmonary toxicity characterized by inflammation and necrosis . The estimated lethal concentration (LC50) was determined to be greater than 68 mg/m³ after 4 hours of exposure.

- Histopathological Findings : Histological examinations post-exposure revealed acute inflammation in the nasal cavity and lung tissues, emphasizing the need for caution when handling this compound due to its potential toxic effects at elevated concentrations.

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of TMG-based Smac mimetics, M11 was administered to mice bearing MDA-MB-231 tumors. The study demonstrated that M11 not only delayed tumor growth but also exhibited favorable pharmacokinetics with a half-life of approximately 2.2 hours via subcutaneous administration . These findings support the potential use of TMG derivatives in developing new cancer therapies.

Case Study 2: Inflammatory Response

A study investigating the inhalation toxicity of TMG derivatives highlighted significant gender differences in pulmonary inflammation responses among male and female rats exposed to varying concentrations . Increased levels of total protein and lactate dehydrogenase (LDH) were observed, correlating with heightened inflammatory markers in BALF samples from male rats.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the critical physical and chemical properties of 1,1,3,3-tetramethylguanidine hydrochloride relevant to experimental design?

- Answer : Key properties include:

Q. What are the primary safety considerations when handling 1,1,3,3-tetramethylguanidine hydrochloride in the laboratory?

- Answer : The compound is classified as Corrosive (C) under GHS, with hazard codes H314 (skin corrosion) and H226 (flammable liquid). Required precautions include:

- Use of PPE: Gloves, goggles, and faceshields.

- Avoidance of moisture and open flames due to flammability (Flash Point: 60°C) .

- Immediate neutralization of spills using inert adsorbents (e.g., sand) .

Q. How is 1,1,3,3-tetramethylguanidine hydrochloride synthesized, and what are common impurities?

- Answer : A typical synthesis involves reacting aldehydes with diarylphosphine oxides in dichloromethane (DCM) under inert atmosphere, with TMG as a catalyst. Example procedure:

Dissolve aldehyde (7.5–10 mmol) and diarylphosphine oxide (5.0 mmol) in DCM at 0°C.

Add TMG (0.25 mmol) dropwise.

Stir at room temperature for 0.5–6 hours.

Impurities may include unreacted starting materials or phosphine oxide derivatives, detectable via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How does 1,1,3,3-tetramethylguanidine hydrochloride enhance CO₂ absorption in ionic liquid systems?

- Answer : TMG-based ionic liquids (e.g., poly(1,1,3,3-tetramethylguanidine acrylate)) exhibit high CO₂ solubility due to strong Lewis acid-base interactions. Experimental studies at elevated pressures (e.g., 10–50 bar) show CO₂ uptake increases linearly with pressure, reaching 0.6 mol CO₂/mol ionic liquid at 50 bar. This is critical for carbon capture applications .

Q. What kinetic and morphological insights exist for TMG hydrochloride in gas hydrate formation?

- Answer : TMG hydrochloride accelerates CO₂ hydrate nucleation by reducing induction times (from ~12 hours to <2 hours) under high-pressure liquid CO₂ conditions (e.g., 3.5 MPa). Morphological analysis reveals dendritic crystal growth, attributed to TMG’s hydrogen-bond disruption at the hydrate-water interface .

Q. How does TMG hydrochloride interact with biomolecules like RNA in electrospray ionization studies?

- Answer : Protonated TMG forms stable adducts with multiply deprotonated RNA strands, as shown via collisionally activated dissociation (CAD) mass spectrometry. This interaction is pH-dependent, with optimal binding at pH 6–7, and highlights TMG’s utility in stabilizing nucleic acid structures for analytical workflows .

Q. What methodological challenges arise in analyzing TMG hydrochloride purity, and how are they addressed?

- Answer : Challenges include detecting trace impurities (e.g., cyanoguanidine) and residual solvents. Solutions involve:

- TLC Analysis : Use cellulose plates with 4-methyl-2-pentanone/2-methoxyethanol/water/acetic acid (30:20:5:3) mobile phase. Spots are visualized with sodium pentacyanonitrosylferrate(III) spray .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation of TMG and byproducts .

Q. Methodological Best Practices

Q. How to optimize reaction conditions for TMG hydrochloride-catalyzed phosphorylation?

- Answer : Key parameters:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility.

- Temperature : 0–20°C to minimize side reactions (e.g., hydrolysis).

- Stoichiometry : 5 mol% TMG achieves >90% yield in aryl phosphorylation.

Post-reaction, concentrate under vacuum and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What are the stability profiles of TMG hydrochloride under varying storage conditions?

- Answer : Stability

| Condition | Degradation Rate |

|---|---|

| 25°C (dry) | <1% over 6 months |

| 40°C/75% RH | 15% over 3 months |

| Store in sealed, moisture-free containers at –20°C for long-term stability . |

属性

IUPAC Name |

1,1,3,3-tetramethylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c1-7(2)5(6)8(3)4;/h6H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGZEOLIKDSQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1729-17-5 | |

| Record name | Guanidine, N,N,N′,N′-tetramethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1729-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC47014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。